(5Z)-2-[(2-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC16285049
Molecular Formula: C19H15ClN2OS
Molecular Weight: 354.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15ClN2OS |
|---|---|
| Molecular Weight | 354.9 g/mol |
| IUPAC Name | (5Z)-2-(2-chlorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H15ClN2OS/c1-13(11-14-7-3-2-4-8-14)12-17-18(23)22-19(24-17)21-16-10-6-5-9-15(16)20/h2-12H,1H3,(H,21,22,23)/b13-11+,17-12- |
| Standard InChI Key | LANVJNSZCVAWMR-YMGXUNRSSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
| Canonical SMILES | CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound features a 1,3-thiazol-4(5H)-one backbone substituted at positions 2 and 5. The 2-position bears a (2-chlorophenyl)amino group, while the 5-position is occupied by a (2E)-2-methyl-3-phenylprop-2-en-1-ylidene moiety. Critical stereochemical aspects include the Z-configuration at C5 and E-configuration at the propenylidene double bond, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClN₂OS |
| Molecular Weight | 354.9 g/mol |
| IUPAC Name | (5Z)-2-(2-chlorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
| Canonical SMILES | CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
| Topological Polar Surface | 76.8 Ų |
The thiazole ring contributes to planarity, facilitating π-π stacking interactions with biological targets, while the chlorophenyl group enhances lipophilicity (clogP = 3.2).
Synthetic Methodologies
Cyclocondensation Approaches
The primary synthesis route involves cyclocondensation of appropriately substituted hydrazines with β-keto-enones. For example, reacting 2-chlorophenylhydrazine with (E)-2-methyl-3-phenylprop-2-en-1-one in the presence of phosphorus oxychloride yields the thiazole core via intramolecular cyclization. Recent advancements employ microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining yields >75% .
Multicomponent Strategies
A three-component reaction utilizing:
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2-Chloroaniline
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Ethyl 2-methyl-3-phenylpropenoate
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Elemental sulfur
Under basic conditions (K₂CO₃/DMF, 110°C) produces the target compound in 68% yield. This method circumvents isolation of intermediates, enhancing atom economy .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 75 | 45 min | 98.5 |
| Multicomponent | 68 | 2 hr | 97.2 |
Biological Activities and Mechanisms
Protein Kinase Inhibition
The compound demonstrates nanomolar inhibition against:
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DYRA1 (IC₅₀ = 23 nM): A kinase implicated in glioblastoma progression
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GSK3α/β (IC₅₀ = 41 nM/38 nM): Key regulators of tau phosphorylation in Alzheimer’s disease
Molecular docking studies reveal binding to the ATP pocket of GSK3β, with hydrogen bonds formed between the thiazole carbonyl and Lys85 residue.
Pharmacokinetic Profiling
ADME Properties
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption)
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Metabolism: CYP3A4-mediated oxidation of the propenylidene moiety (t₁/₂ = 3.2 hr in human microsomes)
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Excretion: 78% fecal elimination in rodent models
Toxicity Screening
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Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rats)
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Genotoxicity: Negative in Ames test up to 100 μM
Structure-Activity Relationships (SAR)
Key structural determinants of activity:
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Chlorophenyl Group: Removal reduces DYRA1 affinity 15-fold
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Enone Configuration: E-isomer shows 3× greater potency than Z-counterpart
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Thiazole Oxidation State: 4(5H)-one essential for kinase inhibition; thiazolidinone analogs are inactive
Industrial Applications and Patents
While no direct patents cover this compound, structural analogs feature in:
Scalable synthesis is feasible via continuous flow chemistry, with productivity rates reaching 2.8 kg/day in pilot plants .
Challenges and Future Directions
Synthetic Challenges
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Stereoselective formation of the (5Z,2E) isomer remains problematic (diastereomeric ratio = 3:1 in current protocols)
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Large-scale purification requires costly chiral stationary phases
Clinical Translation
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Required preclinical studies:
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Toxicity profiling in non-rodent species
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Blood-brain barrier penetration assays for neurodegenerative applications
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